N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The compound N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide, also known as N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-cyclopropylacetamide, primarily targets the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, by binding to these receptors. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The compound affects the serotonin pathway, which is consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety . The 5-HT selective reuptake inhibitors (SSRIs) are currently the first-line therapy for depression .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the 5-HT1A receptors. By binding to these receptors, the compound can influence various physiological functions regulated by serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via coupling reactions and electrophilic cyclization reactions.
Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced through a Michael addition reaction, where a suitable Michael acceptor reacts with the benzothiophene derivative.
Cyclopropylacetamide Formation: The final step involves the formation of the cyclopropylacetamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar to the benzothiophene core of the compound.
Benzothiophene Derivatives: Compounds such as 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene.
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide is unique due to its specific structural features, such as the cyclopropylacetamide moiety and the propan-2-yl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-11(17-16(18)9-12-6-7-12)8-13-10-19-15-5-3-2-4-14(13)15/h2-5,10-12H,6-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBYVCWSTASIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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